![molecular formula C12H12BrN B1345163 Tetrapropargylammonium bromide CAS No. 73637-00-0](/img/structure/B1345163.png)
Tetrapropargylammonium bromide
Overview
Description
Tetrapropargylammonium bromide is a quaternary ammonium compound that is structurally related to other tetraalkylammonium bromides. These compounds typically consist of an ammonium cation with four alkyl chains attached and a bromide anion. They are known for their diverse applications in the field of chemistry, including their use as catalysts, structure-directing agents in zeolite synthesis, and inhibitors in crystal growth. Although the provided papers do not directly discuss this compound, they do provide insights into the properties and behaviors of similar tetraalkylammonium bromides, which can be extrapolated to understand the characteristics of this compound.
Synthesis Analysis
The synthesis of tetraalkylammonium bromides can be achieved through various methods. For instance, tetrabutylammonium tribromide, a related compound, can be synthesized using a simple method involving the reaction of acetyl derivatives with an equimolar amount of tribromide in a dichloromethane–methanol mixture at room temperature, yielding bromoacetyl derivatives . This suggests that similar synthetic routes could be applicable for the preparation of this compound.
Molecular Structure Analysis
The molecular structure of tetraalkylammonium bromides can be characterized using techniques such as X-ray diffraction and Raman spectroscopy. For example, Tetrakis(dimethylammonium) Bromide Hexabromobismuthate was found to crystallize in an orthorhombic space group, with theoretical calculations using density functional theory (DFT) providing insights into the molecular structure and vibrational spectra . This indicates that this compound could also be studied using similar analytical methods to determine its molecular structure.
Chemical Reactions Analysis
Tetraalkylammonium bromides are known to catalyze various chemical reactions. Tetrabutylammonium bromide, for example, has been used as a neutral and efficient catalyst for the synthesis of biscoumarin and dihydropyrano[c]chromene derivatives in water and solvent-free conditions . This demonstrates the potential of this compound to act as a catalyst in organic synthesis, promoting reactions under mild and environmentally friendly conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetraalkylammonium bromides are influenced by the length of the alkyl chains and the interaction with water molecules. Neutron scattering studies have shown that water arranges differently around tetraalkylammonium ions depending on the alkyl chain length, with some forming small clusters and exhibiting apolar hydration . Additionally, the presence of alkyl-chain disorder has been observed in compounds like tetraisohexylammonium bromide, which can affect their behavior as crystal-growth inhibitors . These findings suggest that this compound may also exhibit unique hydration patterns and structural behaviors in aqueous solutions.
Scientific Research Applications
1. Nanoparticle Synthesis and Stabilization
Tetrapropargylammonium bromide and its variants, such as tetraoctylammonium bromide and tetrabutylammonium bromide, have been utilized in the synthesis of nanoparticles. For instance, tetraoctylammonium bromide was used in the Brust–Schiffrin nanoparticle synthesis, playing a crucial role in the phase-transfer of chloroaurate ions and the formation of ion–ion aggregates (Graham et al., 2016). Additionally, tetrabutylammonium bromide (TBAB) was employed as a stabilizing agent during the synthesis of Pt nanoparticles, significantly controlling their size by preventing aggregation during the reduction process (Singh & Datta, 2010).
2. Catalysis and Chemical Synthesis
These compounds are also used in catalysis and chemical synthesis. For example, tetrabutylammonium bromide was employed as a phase-transfer catalyst in a reaction producing benzyl bromide, with its solubility in benzene being a critical factor influencing yield (Lee & Huang, 2002). Moreover, TBAB served as a catalyst for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives in water, demonstrating its versatility in green chemistry applications (Mobinikhaledi & Fard, 2010).
3. Sensing and Detection Applications
In the realm of sensing, tetraoctylammonium bromide-coated Au nanoparticles have been used for the optical sensing of volatile organic compounds (VOCs), demonstrating selective responses to different types of vapors (Dalfovo, Salvarezza, & Ibañez, 2012). Additionally, tetraoctylammonium bromide stabilized gold nanoparticles (TOAB-AuNPs) were utilized for the simultaneous determination of paracetamol and ascorbic acid, showcasing its application in analytical chemistry (Nair, John, & Sagara, 2009).
Safety and Hazards
Tetrapropargylammonium bromide is classified as having acute toxicity when ingested, causing skin and eye irritation, and is suspected of damaging fertility or the unborn child . It is also harmful to aquatic life with long-lasting effects . Personal protective equipment/face protection should be worn, and contact with skin, eyes, or clothing should be avoided .
properties
IUPAC Name |
tetrakis(prop-2-ynyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N.BrH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h1-4H,9-12H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDXHRCESWVPHA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC[N+](CC#C)(CC#C)CC#C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994439 | |
Record name | N,N,N-Tri(prop-2-yn-1-yl)prop-2-yn-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73637-00-0 | |
Record name | Ammonium, tetra(2-propynyl)-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073637000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrapropargylammonium bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196151 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N,N-Tri(prop-2-yn-1-yl)prop-2-yn-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrapropargylammonium bromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDF6DKZ8LK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Tetrapropargylammonium bromide suitable for producing highly conjugated polymers?
A1: this compound possesses four propargyl groups, making it a highly reactive monomer. [] These propargyl groups readily participate in cyclopolymerization reactions catalyzed by various transition metal catalysts such as PdCl₂, PtCl₂, RuCl₃, MoCl₅-EtAlCl₂, and WCl₆-EtAlCl₂. [] The polymerization of these groups leads to the formation of extended conjugated systems within the polymer backbone, resulting in a highly conjugated polymer. []
Q2: What are the challenges associated with characterizing the structure of poly(TPAB)?
A2: The resulting poly(TPAB) is insoluble in common organic solvents, posing a significant challenge for structural characterization. [] Traditional solution-based techniques like NMR spectroscopy become difficult to apply. Furthermore, the exact polymerization pathway and resulting polymer structure can vary depending on the catalyst used, leading to different possible isomers and linkages within the polymer. [] This structural complexity further complicates characterization efforts.
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